molecular formula C17H11NO2 B184692 6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl- CAS No. 100747-62-4

6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl-

Cat. No. B184692
M. Wt: 261.27 g/mol
InChI Key: RWRROMRGOGNAFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl- is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In

Scientific Research Applications

6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl- has potential applications in scientific research as a fluorescent probe for DNA and RNA. This compound has been shown to bind specifically to DNA and RNA, and its fluorescence properties can be used to study DNA and RNA structure and function. In addition, 6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl- has been used as a fluorescent probe for protein-ligand interactions and enzyme activity.

Mechanism Of Action

The mechanism of action of 6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl- involves intercalation between DNA base pairs, which results in a change in the fluorescence properties of the compound. This intercalation can also lead to inhibition of DNA and RNA synthesis and protein-DNA interactions.

Biochemical And Physiological Effects

6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl- has been shown to have low toxicity and does not affect cell viability at concentrations used in scientific research. However, this compound can induce DNA damage and apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using 6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl- in lab experiments is its high specificity for DNA and RNA. This compound has been shown to bind specifically to DNA and RNA, which makes it a useful tool for studying DNA and RNA structure and function. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on 6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl-. One direction is to explore its potential as a therapeutic agent for cancer. This compound has been shown to induce DNA damage and apoptosis in cancer cells, and further research could lead to the development of new cancer treatments. Another direction is to study its interactions with other biomolecules, such as lipids and carbohydrates. This could provide insights into the role of this compound in biological systems and its potential applications in drug discovery. Finally, future research could focus on developing new synthesis methods for 6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl- that are more efficient and environmentally friendly.

Synthesis Methods

6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl- can be synthesized using various methods, including the Pictet-Spengler reaction, Friedlander synthesis, and Mannich reaction. The Pictet-Spengler reaction involves the condensation of an arylamine with an aldehyde or ketone in the presence of a Lewis acid catalyst. The Friedlander synthesis involves the condensation of an arylamine with a ketone or aldehyde in the presence of a Lewis acid catalyst and a dehydrating agent. The Mannich reaction involves the condensation of an arylamine with formaldehyde and a secondary amine in the presence of an acid catalyst.

properties

CAS RN

100747-62-4

Product Name

6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl-

Molecular Formula

C17H11NO2

Molecular Weight

261.27 g/mol

IUPAC Name

10-methylchromeno[4,3-b]quinolin-6-one

InChI

InChI=1S/C17H11NO2/c1-10-6-7-11-9-13-16(18-14(11)8-10)12-4-2-3-5-15(12)20-17(13)19/h2-9H,1H3

InChI Key

RWRROMRGOGNAFC-UHFFFAOYSA-N

SMILES

CC1=CC2=NC3=C(C=C2C=C1)C(=O)OC4=CC=CC=C43

Canonical SMILES

CC1=CC2=NC3=C(C=C2C=C1)C(=O)OC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.